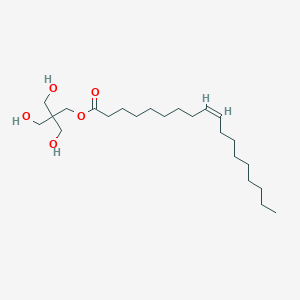

Pentaerythritol monooleate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-hydroxy-2,2-bis(hydroxymethyl)propyl] (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H44O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(27)28-21-23(18-24,19-25)20-26/h9-10,24-26H,2-8,11-21H2,1H3/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQVGEJLUEOSDBB-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CO)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H44O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30893109 | |

| Record name | Pentaerythritol monooleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 9-Octadecenoic acid (9Z)-, 3-hydroxy-2,2-bis(hydroxymethyl)propyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

10332-32-8 | |

| Record name | Pentaerythritol, monooleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10332-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentaerythritol monooleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010332328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Octadecenoic acid (9Z)-, 3-hydroxy-2,2-bis(hydroxymethyl)propyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentaerythritol monooleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-2,2-bis(hydroxymethyl)propyl oleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.645 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTAERYTHRITYL MONOOLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46V85GPR8M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction to pentaerythritol esters in chemical sciences.

An In-depth Technical Guide to Pentaerythritol Esters

Introduction to Pentaerythritol Esters

Pentaerythritol esters (PE esters) are a class of synthetic esters formed from the esterification of pentaerythritol, a polyol with four hydroxyl groups, and various carboxylic acids.[1][2] Their unique neopentyl structure, characterized by a central quaternary carbon atom, imparts exceptional thermal and oxidative stability, making them highly valuable in demanding applications.[3] This structure eliminates the possibility of β-hydrogen elimination, a common degradation pathway for many other esters, thus contributing to their robustness at high temperatures.[4]

PE esters are recognized for their excellent lubricity, high viscosity index, low volatility, and good biodegradability.[3][5][6] These properties have led to their widespread use as high-performance base oils in synthetic lubricants for aviation, automotive, and industrial applications.[3][7][8] Furthermore, their versatility extends to roles as plasticizers and release agents in the polymer industry and as dielectric fluids in transformers.[9][10] In the pharmaceutical sector, a specific derivative, pentaerythritol tetranitrate (PETN), serves as a potent vasodilator for the treatment of cardiovascular conditions.[11][12] This guide provides a comprehensive overview of the synthesis, properties, and key applications of pentaerythritol esters, with a focus on their technical aspects for researchers and professionals in chemical sciences and drug development.

Synthesis of Pentaerythritol Esters

The primary method for synthesizing pentaerythritol esters is the direct esterification of pentaerythritol with one or more carboxylic acids.[9][13] The choice of carboxylic acid (e.g., linear, branched, short-chain, or long-chain) is critical as it dictates the final properties of the ester, such as viscosity, pour point, and lubricity.[14][15]

The reaction typically involves heating pentaerythritol with a slight excess of the desired carboxylic acid(s) to drive the reaction to completion.[14][16] The process can be self-catalyzed by the excess acid, especially at higher temperatures, or an esterification catalyst such as a strong acid (e.g., p-toluenesulfonic acid) or a solid acid catalyst can be employed to accelerate the reaction.[16][17] Water is produced as a byproduct and is continuously removed, often with the aid of a solvent like toluene to form an azeotrope, to shift the equilibrium towards the formation of the ester product.[16][18] After the reaction is complete, any excess acid and the catalyst are removed, and the final product may be purified using techniques like vacuum distillation.[14][18]

Core Properties and Data

Pentaerythritol esters are engineered fluids whose properties can be tailored by selecting specific fatty acids for the esterification process. Key characteristics include high thermal and oxidative stability, a high viscosity index (VI), excellent low-temperature fluidity, a high flash point, and good biodegradability.[3][5][6] These attributes make them superior to conventional mineral oils in many high-performance applications.[1] For instance, their high VI ensures a more stable viscosity over a wide range of operating temperatures.[3] Their biodegradability, with degradation rates often exceeding 60% according to OECD 301B standards, makes them an environmentally friendlier alternative to mineral oils.[6]

| Property | Pentaerythritol Ester (Mixed C5-C9 acids)[13] | Pentaerythritol Ester (Oleic Acid) | Pentaerythritol Ester (Various Grades)[19] | Mineral Transformer Oil[9] |

| Kinematic Viscosity @ 40°C (mm²/s) | - | - | 29.87 - 378.05 | 10-12 |

| Kinematic Viscosity @ 100°C (mm²/s) | - | - | 5.62 - 25.32 | 2.5-3.0 |

| Viscosity Index (VI) | >130[15] | High (>180)[20] | 88 - 147 | ~100 |

| Flash Point (°C) | >240 | >300[17] | 255 - 297 | 140-160 |

| Pour Point (°C) | <-40 | -15[17] | -58 to -6 | -45 to -15 |

| Breakdown Voltage (kV) | >35 | - | - | 25-30 |

| Biodegradability | >90% in 21 days[9] | High[1] | Good[5] | <30%[6] |

| Acid Value (mgKOH/g) | - | - | 0.02 - 0.05 | Low |

Experimental Protocols

General Protocol for Synthesis of Pentaerythritol Tetraester

This protocol describes a general laboratory procedure for the synthesis of a pentaerythritol ester via direct esterification with a single type of carboxylic acid.

1. Materials and Equipment:

-

Pentaerythritol (1 mole equivalent)

-

Carboxylic acid (e.g., n-heptanoic acid) (4.4 mole equivalents, ~10% molar excess)

-

Toluene (as azeotropic solvent)

-

p-Toluenesulfonic acid (catalyst, ~0.5% by weight of reactants)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate

-

Reaction flask equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus with a condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

2. Procedure:

-

Charge the reaction flask with pentaerythritol, the chosen carboxylic acid, and toluene.

-

Begin stirring the mixture and add the p-toluenesulfonic acid catalyst.

-

Heat the mixture to reflux (typically 110-140°C). Water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Monitor the reaction by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water (4 moles per mole of pentaerythritol) has been collected. Reaction times can range from 12 to 27 hours depending on the acid used.[21]

-

Once complete, cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash it sequentially with the 5% sodium bicarbonate solution (to neutralize the acid catalyst and remove excess carboxylic acid) and then with deionized water until the washings are neutral.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene solvent using a rotary evaporator.

-

For higher purity, the crude ester can be further purified by vacuum distillation to remove any remaining volatile impurities.

3. Characterization:

-

The final product can be characterized using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of the ester linkage (C=O stretch around 1735 cm⁻¹) and the disappearance of the hydroxyl (-OH) peak from pentaerythritol.[22]

-

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure.

-

Physicochemical properties such as viscosity, pour point, and flash point can be measured using standard ASTM methods.

Applications in Chemical Sciences

High-Performance Lubricants

The primary application of PE esters is as base stocks for high-performance synthetic lubricants.[3] Their superior thermal stability and high viscosity index make them ideal for use in demanding environments such as:

-

Aviation Turbine Oils: Where they must perform reliably across extreme temperature ranges.[7][8]

-

Automotive Engine Oils: Contributing to fuel efficiency and longer drain intervals.[20]

-

Industrial Gear and Compressor Oils: Providing excellent wear protection under heavy loads.[7][23]

-

Environmentally Friendly Hydraulic Fluids: Due to their high biodegradability and low toxicity.[6][24]

PE esters form stable lubricating films between moving parts, significantly reducing friction and wear.[23] They also exhibit good solvency for additives, which are often blended into lubricant formulations to enhance specific properties.

Dielectric Fluids (Transformer Oils)

PE esters are increasingly used as dielectric insulating fluids in high-voltage transformers.[9] They offer several advantages over traditional mineral oils, including a higher fire point (>300°C), excellent biodegradability, and superior moisture tolerance.[9] The high fire point significantly enhances operational safety, especially in urban or indoor installations.[9] While they possess excellent dielectric properties, research has shown their lightning impulse breakdown voltage can be lower than that of mineral oil, which is a consideration for ultra-high-voltage applications.[25]

Polymer Additives

In the polymer industry, PE esters, particularly those derived from long-chain fatty acids like stearic acid (known as PETS or pentaerythritol tetrastearate), function as effective additives.[10] They are used as:

-

Internal and External Lubricants: To improve the flow properties of polymer melts during processing, such as in extrusion or injection molding.[10]

-

Release Agents: To prevent the polymer from sticking to hot metal surfaces of molds and machinery, facilitating easier demolding.[10]

-

Plasticizers: To increase the flexibility and durability of plastics like PVC.[16] They are valued for their low volatility and excellent thermal stability, ensuring they do not degrade at typical polymer processing temperatures.[10]

Application in Drug Development: Pentaerythritol Tetranitrate (PETN)

Pentaerythritol tetranitrate (PETN) is a well-known ester of pentaerythritol and nitric acid.[26] While famous for its use as an explosive, PETN is also an important therapeutic agent used as a coronary vasodilator for the treatment of angina pectoris (chest pain caused by reduced blood flow to the heart).[11][12]

Mechanism of Action

The therapeutic effect of PETN is derived from its ability to act as a prodrug, releasing nitric oxide (NO) within vascular smooth muscle cells.[11][12] Nitric oxide is a critical signaling molecule in the cardiovascular system.

The signaling pathway is as follows:

-

PETN enters the vascular smooth muscle.

-

Inside the cell, it is enzymatically converted to release nitric oxide (NO).

-

NO activates the enzyme soluble guanylate cyclase (sGC).

-

sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

-

Increased levels of cGMP act as a second messenger, leading to the activation of protein kinase G (PKG).

-

PKG activation results in a cascade of events that decrease intracellular calcium levels, leading to the relaxation of the smooth muscle (vasodilation).

This vasodilation of arteries and veins reduces both the preload and afterload on the heart, decreasing myocardial oxygen demand and alleviating anginal symptoms.[11] A unique feature of PETN compared to other long-acting nitrates is that it appears to avoid inducing endothelial dysfunction or tolerance, partly because it also activates antioxidative pathways, such as the expression of heme oxygenase-1 (HO-1).[11]

References

- 1. saatchi-global.com [saatchi-global.com]

- 2. Pentaerythritol - Wikipedia [en.wikipedia.org]

- 3. What role does pentaerythritol play in lubricating oil?-Henan J&D Chemical_Focus on lubricant material [jdlubricant.com]

- 4. Comparison of Phenolic Antioxidants’ Impact on Thermal Oxidation Stability of Pentaerythritol Ester Insulating Oil | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]

- 5. Pentaerythritol Ester-Henan J&D Chemical_Focus on lubricant material [jdlubricant.com]

- 6. The Environmentally Friendly Characteristics of Pentaerythritol Ester-Henan J&D Chemical_Focus on lubricant material [jdlubricant.com]

- 7. PENTAERYTHRITYL ESTERS [pacificspecialityoils.com]

- 8. What is the application of pentaerythritol in various industries? - News - Zibo Anquan Chemical Co., [zbaqchem.com]

- 9. Enhancing Transformer Oils with Pentaerythritol Esters. [xfrjester.com]

- 10. greenpolymeradditives.emeryoleo.com [greenpolymeradditives.emeryoleo.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Pentaerythritol tetranitrate - Wikipedia [en.wikipedia.org]

- 13. Synthesis of Pentaerythritol Esters and Its Properties as Dielectric Fluid with Low Flammability [yyhx.ciac.jl.cn]

- 14. EP0695797A2 - Technical pentaerythritol esters as lubricant base stock - Google Patents [patents.google.com]

- 15. CN111218322A - Pentaerythritol ester lubricating oil base oil and preparation method thereof - Google Patents [patents.google.com]

- 16. features-of-the-synthesis-of-pentaerythritol-esters-and-carboxylic-acids-of-aliphatic-isomeric-structure - Ask this paper | Bohrium [bohrium.com]

- 17. Lubricant aspects of pentaerythritol ester-based epoxide from 10-undecylenic acid - American Chemical Society [acs.digitellinc.com]

- 18. Features of the synthesis of pentaerythritol esters and carboxylic acids of aliphatic isomeric structure | Emelyanov | Fine Chemical Technologies [finechem-mirea.ru]

- 19. Pentaerythritol Ester Base Oil [basoils.com]

- 20. researchgate.net [researchgate.net]

- 21. Features of the synthesis of pentaerythritol esters and carboxylic acids of aliphatic isomeric structure | Emelyanov | Fine Chemical Technologies [finechem-mirea.ru]

- 22. Pentaerythritol and Glycerol Ester-Based Rosin-Modified Hydroxyl-Terminated Polybutadiene (HTPB) - PMC [pmc.ncbi.nlm.nih.gov]

- 23. tribology.rs [tribology.rs]

- 24. EP0888422A1 - Hydraulic oil and method for its manufacturing - Google Patents [patents.google.com]

- 25. The Hidden Vulnerabilities of Pentaerythritol Synthetic Ester Insulating Oil for Eco-Friendly Transformers: A Dive Into Molecular Behavior | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]

- 26. Pentaerythritol tetranitrate - Sciencemadness Wiki [sciencemadness.org]

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of Pentaerythritol Monooleate using Lipase

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of pentaerythritol monooleate, a valuable surfactant and emulsifying agent. The use of lipases offers a highly selective and environmentally friendly alternative to traditional chemical synthesis, which often results in a complex mixture of mono-, di-, tri-, and tetraesters that are difficult to separate.

Introduction

This compound possesses an amphiphilic structure, with a lipophilic oleate tail and a hydrophilic head containing three free hydroxyl groups. This structure makes it an excellent surfactant and a useful intermediate for the synthesis of multifunctional lubricant additives.[1] Enzymatic synthesis using lipases provides a high degree of control over the reaction, favoring the formation of the desired monoester.[1] Key parameters influencing the reaction include substrate molar ratio, enzyme concentration, temperature, and the presence of a solvent or water.

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are versatile enzymes that can catalyze esterification in environments with low water activity.[2] Both free and immobilized lipases are effective, with immobilized enzymes offering advantages in terms of stability and reusability.[3][4] Solvent-free systems are often preferred for their environmental benefits and to simplify product recovery.[3][5]

Experimental Protocols

This section details the materials and methods for the lipase-catalyzed synthesis of this compound.

Materials and Reagents

-

Pentaerythritol (PE)

-

Oleic Acid (OA)

-

Immobilized Lipase (e.g., Novozym® 435, Candida antarctica lipase B)

-

Organic Solvent (e.g., tert-butanol, hexane - optional)

-

Molecular Sieves (3Å)

-

Sodium Bicarbonate (NaHCO₃) solution (5% w/v)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

-

Hexane

-

Silica Gel for column chromatography

Protocol 1: Solvent-Free Enzymatic Synthesis of this compound

This protocol is adapted from general procedures for lipase-catalyzed esterification in solvent-free systems.

-

Reactant Preparation: In a round-bottom flask, combine pentaerythritol and oleic acid. An excess of pentaerythritol is often used to favor the formation of the monoester.[1] A recommended starting molar ratio of pentaerythritol to oleic acid is 4:1.

-

Enzyme Addition: Add the immobilized lipase to the reaction mixture. A typical enzyme load is 2-10% by weight of the total substrates.[1]

-

Reaction Setup: Equip the flask with a magnetic stirrer and place it in a temperature-controlled oil bath. To drive the reaction towards ester formation, water, a byproduct of the reaction, must be removed. This can be achieved by conducting the reaction under vacuum or by adding molecular sieves to the reaction mixture.

-

Reaction Conditions:

-

Temperature: Maintain the reaction temperature between 40°C and 60°C. Lipases generally show good thermal stability within this range.[5]

-

Agitation: Stir the reaction mixture at a constant rate (e.g., 200-300 rpm) to ensure proper mixing.

-

-

Monitoring the Reaction: The progress of the reaction can be monitored by measuring the acid value of the reaction mixture at regular intervals. The reaction is considered complete when the acid value stabilizes or reaches a predetermined low level.

-

Enzyme Recovery: After the reaction, separate the immobilized enzyme from the product mixture by filtration. The enzyme can be washed with a suitable solvent (e.g., hexane), dried, and reused.

-

Product Purification:

-

Dissolve the crude product in a non-polar solvent like hexane.

-

Wash the solution with a 5% sodium bicarbonate solution to remove any unreacted oleic acid, followed by a water wash to remove any remaining salts.

-

Dry the organic phase over anhydrous sodium sulfate and filter.

-

Evaporate the solvent under reduced pressure to obtain the crude this compound.

-

Further purification can be achieved by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

-

Protocol 2: Solvent-Mediated Enzymatic Synthesis of this compound

The use of an organic solvent can sometimes improve substrate solubility and reaction selectivity.

-

Reactant Preparation: Dissolve pentaerythritol and oleic acid in a suitable organic solvent (e.g., tert-butanol or a mixture of tert-butanol and tert-pentanol) in a round-bottom flask.[6]

-

Enzyme Addition: Add the immobilized lipase to the solution.

-

Reaction Setup and Conditions: Proceed as described in Protocol 1 (steps 3-5), maintaining the reaction under an inert atmosphere (e.g., nitrogen) if necessary to prevent oxidation of oleic acid.

-

Enzyme Recovery and Product Purification: Follow the same procedures as outlined in Protocol 1 (steps 6-7).

Data Presentation

The following tables summarize typical reaction parameters and their effects on the synthesis of this compound and similar esters.

Table 1: Optimization of Reaction Parameters for Lipase-Catalyzed Ester Synthesis

| Parameter | Optimized Range | Effect on Reaction | Reference |

| Substrate Molar Ratio (PE:OA) | 4:1 | An excess of the alcohol (pentaerythritol) favors the formation of the monoester. | [1] |

| Enzyme Load | 2 - 10% (w/w) | Higher enzyme concentration increases the reaction rate, but excessively high loads may not be cost-effective. | [1] |

| Temperature | 40 - 60°C | Influences both the reaction rate and enzyme stability. Most lipases are stable up to 60°C. | [5] |

| pH | 4.5 - 7.0 | The initial pH of the reactant mixture can affect enzyme activity and ester yield. | [5] |

| Water Content | 0.3 - 1.2% (w/w) | A small amount of water is necessary for lipase activity, but excess water can promote the reverse hydrolysis reaction. | [5] |

Table 2: Comparison of Different Lipases in Ester Synthesis

| Lipase Source | Immobilized/Free | Optimal Temperature (°C) | Key Characteristics |

| Candida antarctica Lipase B (Novozym® 435) | Immobilized | 40 - 60 | High thermal stability, widely used for esterification. |

| Rhizomucor miehei Lipase (Lipozyme® RM IM) | Immobilized | 30 - 50 | sn-1,3 positional specificity, effective for interesterification.[3] |

| Porcine Pancreatic Lipase (PPL) | Free | 40 - 60 | Well-studied lipase with broad substrate specificity.[7] |

| Thermomyces lanuginosa Lipase (Lipozyme® TL IM) | Immobilized | 40 - 50 | sn-1,3 positional specificity, cost-effective.[3] |

Visualizations

Caption: Interplay of key parameters affecting the enzymatic synthesis of this compound.

References

- 1. This compound | 10332-32-8 | Benchchem [benchchem.com]

- 2. scielo.br [scielo.br]

- 3. Lipase-Catalyzed Interesterification for the Synthesis of Medium-Long-Medium (MLM) Structured Lipids – A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Clean synthesis of biolubricant range esters using novel liquid lipase enzyme in solvent free medium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A two-stage enzymatic process for synthesis of extremely pure high oleic glycerol monooleate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Protocol for Selective Monoesterification of Pentaerythritol: Application Notes for Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the selective monoesterification of pentaerythritol. The resulting monoesters are valuable intermediates in the synthesis of novel drug delivery systems and other advanced pharmaceutical applications. This protocol emphasizes two primary methodologies for achieving selective monoesterification: enzymatic synthesis and a protecting group strategy, both of which offer high selectivity and yield of the desired monoester product.

Application Notes

Pentaerythritol, a tetrafunctional alcohol, serves as a versatile scaffold in medicinal chemistry and drug development. Its unique symmetrical structure allows for the precise attachment of functional moieties, making it an ideal core for creating specialized molecular architectures.[1] The selective monoesterification of pentaerythritol is a critical first step in harnessing its potential, as it leaves three free hydroxyl groups available for further modification or for imparting desirable physicochemical properties, such as water solubility.

The resulting amphiphilic structure of pentaerythritol monoesters, with a hydrophilic polyol head and a lipophilic ester tail, makes them excellent candidates for use as emulsifiers, solubilizing agents, and components of advanced drug delivery systems.[2] In pharmaceutical formulations, these monoesters can act as carriers for poorly water-soluble drugs, enhancing their bioavailability.[3][4] For instance, pentaerythritol-based solid dispersions have been shown to significantly increase the aqueous solubility and dissolution rate of active pharmaceutical ingredients (APIs).[3][5][6]

Furthermore, pentaerythritol and its derivatives are being explored as core structures for the synthesis of dendrimers and nanoparticles for targeted drug and gene delivery.[7][8][9] The mono-functionalized pentaerythritol can serve as a foundational building block for constructing these complex, highly branched macromolecules.

Experimental Protocols

Two primary protocols for achieving selective monoesterification of pentaerythritol are detailed below. The choice of method will depend on the desired scale of the reaction, the specific fatty acid to be used, and the available laboratory resources.

Protocol 1: Enzymatic Monoesterification using Lipase

Enzymatic esterification offers a highly selective and environmentally friendly approach to synthesizing pentaerythritol monoesters. Lipases, as biocatalysts, can operate under mild reaction conditions, minimizing the formation of byproducts and simplifying purification.[2]

Materials:

-

Pentaerythritol

-

Fatty acid (e.g., stearic acid, oleic acid)

-

Immobilized Lipase (e.g., Novozym 435, Candida antarctica lipase B)[10]

-

Anhydrous solvent (e.g., 2-methyl-2-butanol or a mixture of tert-butanol and dimethylsulfoxide)[10][11]

-

Molecular sieves (3Å or 4Å), activated

-

Hexane

-

Ethanol

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask with a stopper

-

Magnetic stirrer with heating plate

-

Orbital shaker incubator

-

Rotary evaporator

-

Glass funnel for filtration

-

Chromatography column

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve pentaerythritol and the desired fatty acid in the chosen anhydrous solvent. A molar excess of pentaerythritol to the fatty acid (e.g., 4:1) is often used to favor monoester formation.

-

Addition of Catalyst and Desiccant: To the solution, add the immobilized lipase (typically 5-10% by weight of the substrates) and activated molecular sieves (to remove the water produced during the reaction and shift the equilibrium towards the product).[10]

-

Reaction Incubation: Seal the flask and place it in an orbital shaker incubator. Maintain a constant temperature (typically between 40-60°C) and agitation for 24-48 hours. The optimal time and temperature may vary depending on the specific substrates and enzyme used.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by analyzing aliquots using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Enzyme Removal: Once the reaction has reached the desired conversion, remove the immobilized enzyme and molecular sieves by filtration. The enzyme can often be washed with a solvent and reused.

-

Solvent Evaporation: Remove the solvent from the filtrate using a rotary evaporator to obtain the crude product mixture.

-

Purification: Purify the crude product by silica gel column chromatography. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate or ethanol, can be used to separate the monoester from unreacted pentaerythritol, unreacted fatty acid, and any di- or tri-esters that may have formed.

-

Characterization: Characterize the purified pentaerythritol monoester using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and mass spectrometry to confirm its structure and purity.[12][13][14][15][16]

Protocol 2: Selective Monoesterification using a Protecting Group Strategy

This method involves the use of protecting groups to temporarily block three of the four hydroxyl groups on pentaerythritol, allowing for the selective esterification of the remaining free hydroxyl group. This strategy provides excellent control over the reaction and typically results in high yields of the desired monoester.[17][18][19][20]

Materials:

-

Pentaerythritol

-

A suitable protecting group reagent (e.g., benzaldehyde dimethyl acetal for the formation of a benzylidene acetal)

-

An acid catalyst (e.g., p-toluenesulfonic acid)

-

Anhydrous solvent (e.g., toluene, DMF)

-

Acylating agent (e.g., fatty acid chloride or anhydride)

-

A base (e.g., pyridine, triethylamine)

-

Reagents for deprotection (e.g., H₂/Pd-C for hydrogenolysis of benzylidene acetals)

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexane, dichloromethane)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Equipment:

-

Multi-neck round-bottom flask

-

Dean-Stark apparatus (for azeotropic removal of water)

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Protection Step:

-

In a multi-neck round-bottom flask equipped with a Dean-Stark apparatus, dissolve pentaerythritol in an anhydrous solvent like toluene.

-

Add the protecting group reagent (e.g., two equivalents of benzaldehyde dimethyl acetal) and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

-

Heat the mixture to reflux and azeotropically remove the water formed during the reaction.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, cool the reaction mixture, wash with a saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the di-protected pentaerythritol, which will have one free hydroxyl group.

-

-

Esterification Step:

-

Dissolve the protected pentaerythritol in an anhydrous solvent such as dichloromethane or pyridine.

-

Cool the solution in an ice bath and add the acylating agent (e.g., stearoyl chloride) dropwise.

-

Allow the reaction to stir at room temperature until completion (monitor by TLC).

-

Quench the reaction by adding water or a saturated aqueous sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting protected monoester by silica gel column chromatography.

-

-

Deprotection Step:

-

Dissolve the purified, protected monoester in a suitable solvent (e.g., ethanol or ethyl acetate).

-

Add a catalyst for deprotection (e.g., palladium on carbon for hydrogenolysis of a benzylidene acetal).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously until the protecting groups are cleaved (monitor by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude pentaerythritol monoester.

-

If necessary, further purify the product by column chromatography or recrystallization.

-

-

Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.

Data Presentation

The following table summarizes typical quantitative data for the enzymatic monoesterification of pentaerythritol with stearic acid.

| Parameter | Value/Range | Notes |

| Substrates | ||

| Pentaerythritol:Stearic Acid Molar Ratio | 4:1 | An excess of pentaerythritol favors the formation of the monoester. |

| Catalyst | ||

| Enzyme | Novozym 435 | Immobilized Candida antarctica lipase B. |

| Enzyme Loading | 10% (w/w) | Based on the total weight of the substrates. |

| Reaction Conditions | ||

| Solvent | tert-butanol | Provides a good medium for both substrates and the enzyme. |

| Temperature | 60°C | Optimal temperature for enzyme activity and reaction rate. |

| Reaction Time | 24 hours | Reaction progress should be monitored to determine the optimal time. |

| Yield and Selectivity | ||

| Conversion of Stearic Acid | ~82% | As reported in similar lipase-catalyzed esterifications.[10] |

| Selectivity for Monoester | >95% | Enzymatic reactions offer high selectivity towards mono-acylation. |

| Isolated Yield of Monoester | 70-80% | After purification by column chromatography. |

Visualizations

Experimental Workflow for Enzymatic Monoesterification

References

- 1. mdpi.com [mdpi.com]

- 2. Pentaerythritol monostearate | 78-23-9 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. jefc.scholasticahq.com [jefc.scholasticahq.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Development and Characterization of Pentaerythritol-EudragitRS100 Co-processed Excipients as Solid Dispersion Carriers for Enhanced Aqueous Solubility, In Vitro Dissolution, and Ex Vivo Permeation of Atorvastatin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Polyamidoamine dendrimers with a modified Pentaerythritol core having high efficiency and low cytotoxicity as gene carriers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. - MedCrave online [medcraveonline.com]

- 11. researchgate.net [researchgate.net]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. db-thueringen.de [db-thueringen.de]

- 14. chemistry.uoc.gr [chemistry.uoc.gr]

- 15. researchgate.net [researchgate.net]

- 16. spectrabase.com [spectrabase.com]

- 17. researchgate.net [researchgate.net]

- 18. jocpr.com [jocpr.com]

- 19. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 20. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

Application of Pentaerythritol Monooleate in Drug Delivery Systems: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentaerythritol monooleate is an amphiphilic ester drawing increasing interest in pharmaceutical formulations. Its unique molecular structure, featuring a hydrophilic pentaerythritol head with three free hydroxyl groups and a lipophilic oleic acid tail, makes it a versatile excipient.[1] This amphiphilicity allows it to function as a surfactant, emulsifying agent, and a potential carrier in various drug delivery systems.[1] Primarily, it is being explored for its ability to enhance the solubility and bioavailability of poorly water-soluble drugs, which represent a significant portion of new chemical entities.[2][3][4][5] This document provides detailed application notes and experimental protocols for utilizing this compound in drug delivery research and development.

Key Applications and Mechanisms of Action

This compound is primarily utilized in the formulation of solid dispersions and self-emulsifying drug delivery systems (SEDDS).

-

Solid Dispersions: In solid dispersions, this compound can act as a carrier to improve the dissolution of poorly soluble drugs. The mechanism involves the conversion of the crystalline drug into a higher-energy amorphous state, thereby increasing its surface area and dissolution rate.[1] Studies on pentaerythritol (the parent polyol) have shown its potential to significantly enhance the aqueous solubility of drugs like Ursodeoxycholic Acid and Atorvastatin.[6] For instance, a co-processed excipient of pentaerythritol and Eudragit RS100 was shown to increase the aqueous solubility of Atorvastatin by approximately 43-fold.[1]

-

Self-Emulsifying Drug Delivery Systems (SEDDS): As a surfactant and emulsifier, this compound is a suitable component for SEDDS.[1] SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions or microemulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[7][8][9] This in-situ emulsification facilitates the solubilization of lipophilic drugs, leading to improved absorption and bioavailability.[2][5][8]

Quantitative Data on Formulation Performance

While specific quantitative data for drug delivery systems based solely on this compound is limited in publicly available literature, data from studies using pentaerythritol as a carrier provide valuable insights. The following table summarizes relevant findings. It is important to note that these values may vary depending on the specific drug, formulation composition, and manufacturing process.

| Drug | Delivery System | Key Quantitative Data | Reference |

| Atorvastatin | Solid Dispersion (Pentaerythritol-EudragitRS100 co-processed excipient) | Particle Size: ~477.77 nmZeta Potential: ~-13.06 mVIn Vitro Dissolution (120 min): ~29% for pure drug, significantly higher for the formulation. | [10] |

| Ursodeoxycholic Acid | Solid Dispersion (Pentaerythritol carrier) | Solubility Enhancement: 22-fold increase in aqueous solubility compared to the pure drug.Drug Entrapment Efficiency: ~97-99% | [6] |

Note: The data for Atorvastatin is for a co-processed excipient containing pentaerythritol, not this compound alone. The data for Ursodeoxycholic Acid uses pentaerythritol as the carrier.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Protocol 1: Preparation of Solid Dispersions by Solvent Evaporation

This protocol describes a common method for preparing solid dispersions to enhance drug solubility.

Workflow Diagram:

Materials:

-

Poorly water-soluble drug

-

This compound

-

Volatile organic solvent (e.g., ethanol, methanol, dichloromethane)

-

Rotary evaporator

-

Vacuum oven

-

Mortar and pestle

-

Sieves

Procedure:

-

Dissolution: Accurately weigh the drug and this compound in a predetermined ratio (e.g., 1:1, 1:2, 1:4). Dissolve both components in a suitable volatile organic solvent in a round-bottom flask. Ensure complete dissolution.

-

Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C). Continue until a solid mass or thin film is formed on the flask wall.

-

Drying: Scrape the solid mass from the flask and transfer it to a vacuum oven. Dry the sample at a specified temperature (e.g., 40°C) for 24 hours or until a constant weight is achieved to ensure complete removal of the residual solvent.

-

Size Reduction: Pulverize the dried solid dispersion using a mortar and pestle.

-

Sieving: Pass the powdered solid dispersion through a series of sieves to obtain a uniform particle size.

-

Storage: Store the final product in a desiccator to protect it from moisture.

Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol outlines the steps to develop a liquid SEDDS formulation.

Workflow Diagram:

Materials:

-

Lipophilic drug

-

Oil (e.g., Capryol 90, olive oil)

-

Surfactant (this compound)

-

Co-surfactant (e.g., Transcutol P, PEG 400)

-

Vortex mixer

-

Water bath

Procedure:

-

Excipient Screening: Determine the solubility of the drug in various oils, surfactants, and co-surfactants to select the most suitable excipients.

-

Formulation Preparation: Prepare different ratios of oil, surfactant (this compound), and co-surfactant. Heat the mixture in a water bath at a low temperature (e.g., 40°C) to facilitate homogenization, if necessary.

-

Drug Loading: Add the accurately weighed drug to the excipient mixture. Vortex the mixture until the drug is completely dissolved and a clear, homogenous solution is obtained.

-

Self-Emulsification Assessment: Add a small volume of the prepared SEDDS pre-concentrate (e.g., 1 mL) to a larger volume of aqueous medium (e.g., 250 mL of water or buffer) with gentle agitation (e.g., magnetic stirring at 100 rpm). Visually observe the formation of the emulsion and note the time it takes to emulsify. A rapid formation of a clear or slightly bluish-white emulsion indicates good self-emulsifying properties.

-

Characterization: Analyze the resulting emulsion for droplet size, polydispersity index (PDI), and zeta potential using a suitable particle size analyzer.

Protocol 3: In Vitro Drug Release Study

This protocol is for assessing the release profile of a drug from a this compound-based formulation.

Workflow Diagram:

Materials:

-

Drug formulation (e.g., solid dispersion)

-

Dissolution apparatus (e.g., USP Type II, paddle apparatus)

-

Dissolution medium (e.g., phosphate buffer pH 6.8)

-

Syringes and filters (e.g., 0.45 µm)

-

Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Medium Preparation: Prepare the dissolution medium and deaerate it.

-

Apparatus Setup: Set up the dissolution apparatus with the specified volume of dissolution medium (e.g., 900 mL) and maintain the temperature at 37 ± 0.5°C. Set the paddle speed to a suitable rate (e.g., 50 or 75 rpm).

-

Sample Introduction: Introduce a weighed amount of the formulation, equivalent to a specific dose of the drug, into each dissolution vessel.

-

Sampling: At predetermined time intervals (e.g., 5, 15, 30, 45, 60, 90, 120 minutes), withdraw a specified volume of the medium (e.g., 5 mL). Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium to maintain a constant volume.

-

Sample Preparation: Filter the collected samples through a 0.45 µm syringe filter to remove any undissolved particles.

-

Analysis: Analyze the filtrate for drug concentration using a validated analytical method.

-

Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot the release profile. The release kinetics can be further analyzed by fitting the data to various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas).[11][12]

Safety and Biocompatibility Considerations

This compound is generally considered to be of low concern based on available data.[13] However, as with any excipient, a thorough safety assessment is crucial.[14][15][16][17] In vitro cytotoxicity studies on relevant cell lines are recommended to evaluate the biocompatibility of a new formulation. While specific data for this compound is scarce, studies on similar lipid-based nanoparticles, such as those made from glyceryl monooleate, have shown good biocompatibility.[18]

Logical Relationship for Safety Assessment:

Cellular Uptake Mechanisms

The cellular uptake of lipid-based nanoparticles, such as those that could be formed with this compound, is generally believed to occur via endocytic pathways.[19][20][21] The primary mechanisms include clathrin-mediated endocytosis and caveolae-mediated endocytosis.[19][20] The specific pathway can be influenced by the particle size, surface charge, and surface chemistry of the nanoparticles.[19] Understanding the cellular uptake mechanism is crucial for designing drug delivery systems that can efficiently deliver their payload to the target intracellular site.

Conclusion

This compound holds promise as a versatile excipient for enhancing the delivery of poorly water-soluble drugs. Its application in solid dispersions and self-emulsifying drug delivery systems can lead to improved solubility, dissolution, and potentially, oral bioavailability. The provided protocols offer a foundation for researchers to explore the utility of this compound in their formulation development efforts. Further research is warranted to generate more specific quantitative data on the performance of drug delivery systems based on this excipient and to fully elucidate its interactions with biological systems.

References

- 1. This compound | 10332-32-8 | Benchchem [benchchem.com]

- 2. scilit.com [scilit.com]

- 3. Pharmaceutical approaches for enhancing solubility and oral bioavailability of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. mdpi.com [mdpi.com]

- 9. ulb-dok.uibk.ac.at [ulb-dok.uibk.ac.at]

- 10. Development and Characterization of Pentaerythritol-EudragitRS100 Co-processed Excipients as Solid Dispersion Carriers for Enhanced Aqueous Solubility, In Vitro Dissolution, and Ex Vivo Permeation of Atorvastatin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Drug release kinetics and biological properties of a novel local drug carrier system - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound | C23H44O5 | CID 6436366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. A new approach to the safety assessment of pharmaceutical excipients. The Safety Committee of the International Pharmaceutical Excipients Council - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pla.ce.bo.free.fr [pla.ce.bo.free.fr]

- 17. researchgate.net [researchgate.net]

- 18. Biocompatibility of glycerol monooleate nanoparticles as tested on inner ear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cellular uptake and transcytosis of lipid-based nanoparticles across the intestinal barrier: Relevance for oral drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

Application Note: Pentaerythritol Monooleate as a Biolubricant Base Stock

Audience: Researchers, scientists, and drug development professionals.

Introduction

The increasing demand for environmentally friendly and sustainable materials has driven research into the development of biolubricants derived from renewable resources.[1] Unlike conventional petroleum-based lubricants, biolubricants offer advantages such as high biodegradability, low toxicity, and a reduced environmental footprint.[2][3] Among the various classes of biolubricants, polyol esters, synthesized from the reaction of polyols with fatty acids, are particularly promising due to their excellent thermal stability, high viscosity indices, and good lubricity.[1][4]

Pentaerythritol (PE), a polyhydric alcohol with four primary hydroxyl groups, serves as a versatile building block for high-performance lubricants.[5][6] Esters derived from pentaerythritol, such as pentaerythritol monooleate, are recognized for their potential as biolubricant base stocks.[5] This compound's unique amphiphilic structure, with a lipophilic oleate tail and a hydrophilic head containing three free hydroxyl groups, makes it a valuable candidate for applications requiring both lubricity and surfactancy.[5] The absence of beta-hydrogens in the pentaerythritol backbone contributes to its enhanced thermal stability compared to other ester structures.[5] This application note provides a summary of its properties, detailed protocols for its synthesis and performance evaluation, and an overview of its potential applications.

Physicochemical Properties of this compound

The fundamental properties of this compound are summarized below. These characteristics are crucial for its function as a lubricant base stock.

| Property | Value | Reference |

| Molecular Formula | C23H44O5 | [7][8][9] |

| Molecular Weight | ~400.6 g/mol | [7][8][10] |

| Appearance | Yellow to amber liquid | [7] |

| Density | ~1.006 g/cm³ | [8][9] |

| Boiling Point | > 250 °C (at 760 mmHg) | [7][8] |

| Flash Point | ~165.5 °C to 280 °C | [7][8][9] |

| Pour Point | < -20 °C | [7] |

| Solubility | Insoluble in water | [9][11] |

| Acid Value | < 1.0 mg KOH/g (Max) | [11] |

| Iodine Value | 70 - 80 g I₂/100g | [11] |

| Biodegradability | Readily biodegradable | [7] |

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Esterification

This protocol describes a common method for synthesizing this compound using an acid catalyst. The reaction's selectivity towards the monoester is controlled by the molar ratio of the reactants.[5]

Materials:

-

Pentaerythritol (PE)

-

Oleic Acid

-

p-Toluenesulfonic acid (catalyst)[12] or another suitable acid catalyst like sulfuric acid[5]

-

Toluene (as azeotropic agent, optional for water removal)[13]

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous sodium sulfate (for drying)

-

Reaction flask equipped with a Dean-Stark apparatus, condenser, thermometer, and mechanical stirrer

Procedure:

-

Reactant Charging: In the reaction flask, add oleic acid and pentaerythritol. To favor the formation of the monoester, an excess of pentaerythritol is often used (e.g., a 4:1 molar ratio of pentaerythritol to oleic acid).[5]

-

Catalyst Addition: Add the p-toluenesulfonic acid catalyst, typically 1-2% of the total reactant weight.[13]

-

Reaction Setup: If using an azeotropic agent, add toluene to the flask. Assemble the Dean-Stark apparatus and condenser.

-

Esterification: Begin stirring and heat the mixture to a reaction temperature of 140-180 °C.[12][14] Water produced during the esterification will be collected in the Dean-Stark trap.

-

Monitoring: Monitor the reaction progress by measuring the amount of water collected or by periodically taking samples to measure the acid value. The reaction is considered complete when the acid value drops below a target threshold (e.g., < 1 mgKOH/g).[4][14] The reaction time typically ranges from 7 to 18 hours.[5][14]

-

Purification:

-

Cool the reaction mixture to room temperature.

-

Neutralize the remaining acid catalyst by washing the mixture with a sodium bicarbonate solution.

-

Wash with water to remove any remaining salts and unreacted pentaerythritol.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

-

Final Product: Filter the mixture to remove the drying agent. The resulting liquid is the this compound product. Further purification can be achieved via vacuum or molecular distillation if required.[12][15]

Protocol 2: Synthesis via Lipase-Mediated Esterification

Enzymatic synthesis offers high selectivity under milder reaction conditions, minimizing by-product formation.[5]

Materials:

-

Pentaerythritol

-

Oleic Acid

-

Immobilized lipase (e.g., from Candida antarctica)

-

Organic solvent (e.g., hexane or toluene, to reduce viscosity)

-

Molecular sieves (to remove water)

-

Shaking incubator or stirred reactor

Procedure:

-

Reactant Preparation: Dissolve pentaerythritol and oleic acid in the organic solvent within the reactor. A molar ratio with excess pentaerythritol (e.g., 4:1) is used to promote monoesterification.[5]

-

Enzyme Addition: Add the immobilized lipase to the mixture. The enzyme load is typically around 2% of the reactant weight.[5] Add activated molecular sieves to adsorb the water produced.

-

Reaction: Place the reactor in a shaking incubator set to a moderate temperature (e.g., 50-70 °C) to maintain enzyme activity.[5]

-

Monitoring: Monitor the reaction by analyzing samples periodically using techniques like thin-layer chromatography (TLC) or by measuring the acid value.

-

Enzyme Recovery: Once the desired conversion is reached, stop the reaction and recover the immobilized enzyme by simple filtration. The enzyme can be washed and reused.

-

Purification: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Final Product: The remaining liquid is the high-purity this compound.

Caption: Workflow for the synthesis of this compound.

Protocol 3: Performance Evaluation of Biolubricant Base Stock

To assess its suitability as a biolubricant, the synthesized this compound must undergo several standard tests.

1. Tribological Properties (Friction and Wear)

-

Method: High-Frequency Reciprocating Rig (HFRR) Test (ASTM D6079).

-

Objective: To evaluate the lubricity and anti-wear properties of the lubricant.[16]

-

Procedure:

-

A steel ball is loaded and reciprocated against a stationary steel disk immersed in 2 mL of the lubricant sample.

-

The test is run under specified conditions of load (e.g., 200 g), frequency (e.g., 50 Hz), stroke length (e.g., 1 mm), and temperature (e.g., 60 °C) for a set duration (e.g., 75 min).

-

After the test, the wear scar on the ball is measured using a microscope. The average wear scar diameter (WSD) is reported in micrometers (µm). A smaller WSD indicates better anti-wear performance.

-

The coefficient of friction is monitored and recorded throughout the test.

-

2. Oxidative Stability

-

Method: Rotary Bomb Oxidation Test (RBOT) (ASTM D2272).

-

Objective: To evaluate the resistance of the lubricant to oxidation under controlled conditions.[5]

-

Procedure:

-

A sample of the lubricant is placed in a copper-catalyzed glass container inside a pressure vessel (bomb).

-

The bomb is charged with pure oxygen to a specified pressure.

-

The bomb is placed in a heated bath (e.g., 150 °C) and rotated at 100 RPM.

-

The time taken for a sharp pressure drop to occur is recorded as the oxidation induction time in minutes. A longer time indicates higher oxidative stability.

-

3. Low-Temperature Fluidity

-

Method: Pour Point Test (ASTM D97).

-

Objective: To determine the lowest temperature at which the oil will still flow.[17]

-

Procedure:

-

The lubricant sample is heated and then cooled at a specified rate in a test jar.

-

The jar is removed from the cooling bath at intervals of 3 °C and tilted to check for movement of the oil surface.

-

The pour point is the lowest temperature at which movement is observed, reported as a multiple of 3 °C.

-

4. Biodegradability

-

Method: OECD 301B (Ready Biodegradability: CO₂ Evolution Test).

-

Objective: To determine the ready biodegradability of the substance by aerobic microorganisms.

-

Procedure:

-

The test substance is exposed to an inoculum of aerobic microorganisms in a mineral medium.

-

The mixture is aerated with CO₂-free air and incubated in the dark under controlled temperature.

-

The amount of CO₂ evolved from the biodegradation of the substance is measured over a 28-day period.

-

The percentage of biodegradation is calculated by comparing the amount of CO₂ produced with the theoretical maximum. A substance is considered "readily biodegradable" if it reaches >60% biodegradation within a 10-day window during the 28-day test.[7]

-

Caption: Standard testing workflow for lubricant base stock evaluation.

Performance Data Summary

Pentaerythritol esters are known for their favorable lubricant properties, including high lubricity, good thermal stability, and biodegradability.[5] The addition of pentaerythritol esters to lubricant formulations can significantly improve their anti-wear and friction reduction characteristics.[5] Studies on blends containing pentaerythritol esters have shown a lower coefficient of friction and specific wear rate compared to conventional mineral oils, especially under high loads.[4][18] The polarity of the ester groups leads to strong adsorption on metal surfaces, forming a durable lubricating film that effectively reduces friction and wear.[4]

| Performance Metric | Expected Outcome for this compound | Rationale |

| Lubricity | Good to Excellent | The polar ester head and long oleate chain form a protective film on metal surfaces, reducing friction and wear.[4][5] |

| Thermal Stability | Good | The neopentyl structure of the pentaerythritol backbone lacks beta-hydrogens, a common site for thermal decomposition.[5] |

| Oxidative Stability | Moderate to Good | While the ester group is stable, the double bond in the oleate chain can be a site for oxidation. Stability is generally higher than vegetable oils.[19] |

| Low-Temp Fluidity | Excellent | The presence of the oleic acid chain disrupts crystalline packing, leading to a very low pour point.[7][17] |

| Biodegradability | High | The ester linkage is susceptible to hydrolysis by microorganisms, making the compound readily biodegradable.[7] |

Applications

The unique properties of this compound make it suitable for a variety of applications:

-

Biolubricant Base Stock: Can be used as the primary base fluid for formulating environmentally acceptable lubricants, such as hydraulic fluids, metalworking fluids, and chainsaw bar oils.[10][20]

-

Lubricity Additive: Can be blended with other base oils (both mineral and synthetic) to improve their anti-wear and friction-reducing properties.[16]

-

Plasticizers: Used to increase the flexibility and durability of polymers like PVC.[5]

-

Surfactants and Emulsifiers: Its amphiphilic nature makes it an effective emulsifying agent in various formulations.[5]

References

- 1. dr.lib.iastate.edu [dr.lib.iastate.edu]

- 2. publisher.uthm.edu.my [publisher.uthm.edu.my]

- 3. researchgate.net [researchgate.net]

- 4. Pentaerythritol tetraoleate | 19321-40-5 | Benchchem [benchchem.com]

- 5. This compound | 10332-32-8 | Benchchem [benchchem.com]

- 6. Pentaerythritol - Wikipedia [en.wikipedia.org]

- 7. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 8. This compound | C23H44O5 - BuyersGuideChem [buyersguidechem.com]

- 9. echemi.com [echemi.com]

- 10. This compound | C23H44O5 | CID 6436366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. parchem.com [parchem.com]

- 12. Process for producing pentaerythritol oleate - Eureka | Patsnap [eureka.patsnap.com]

- 13. researchgate.net [researchgate.net]

- 14. CN103880658A - Direct esterification synthesis method of pentaerythritol oleate - Google Patents [patents.google.com]

- 15. CN101245006A - A kind of preparation method of pentaerythritol oleate - Google Patents [patents.google.com]

- 16. Synthesis and Study on Anti-Wear Properties of this compound [mat-pro.com]

- 17. CN108863785B - Low-pour-point pentaerythritol oleate mixed ester and synthesis method thereof - Google Patents [patents.google.com]

- 18. tribology.rs [tribology.rs]

- 19. researchgate.net [researchgate.net]

- 20. lcruijie.com [lcruijie.com]

Application Notes and Protocols for the Formulation of Stable Oil-in-Water Emulsions with Pentaerythritol Monooleate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentaerythritol monooleate is an effective non-ionic surfactant well-suited for the formulation of stable oil-in-water (O/W) emulsions. Its amphiphilic nature, stemming from a lipophilic oleate tail and a hydrophilic pentaerythritol head with three free hydroxyl groups, allows it to efficiently reduce interfacial tension between oil and water phases.[1] This property is critical in the pharmaceutical and cosmetic industries for creating stable delivery systems for active pharmaceutical ingredients (APIs) and other lipophilic compounds.

These application notes provide a comprehensive guide to formulating and characterizing stable O/W emulsions using this compound. The following sections detail the necessary materials, equipment, and step-by-step protocols for emulsion preparation and stability assessment.

Key Formulation Parameters and Characterization Data

The stability and physical characteristics of an O/W emulsion are highly dependent on formulation and process variables. Key parameters to consider include the concentration of this compound, the oil-to-water phase ratio, and the pH of the aqueous phase. The following tables summarize the expected impact of these variables on critical emulsion properties such as droplet size, polydispersity index (PDI), zeta potential, and stability index.

Note: The following data are illustrative and may vary depending on the specific oil phase, equipment, and processing conditions used.

Table 1: Effect of this compound Concentration on Emulsion Properties

| This compound Conc. (% w/w) | Mean Droplet Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Stability Index (%) (after 24h) |

| 1.0 | 450 ± 25 | 0.45 ± 0.05 | -25 ± 3 | 85 ± 5 |

| 2.5 | 280 ± 15 | 0.30 ± 0.03 | -32 ± 4 | 92 ± 3 |

| 5.0 | 150 ± 10 | 0.22 ± 0.02 | -38 ± 4 | 98 ± 2 |

| 7.5 | 160 ± 12 | 0.28 ± 0.03 | -35 ± 3 | 96 ± 3 |

Table 2: Influence of Oil Phase Volume Fraction on Emulsion Characteristics

| Oil Phase Volume Fraction (%) | Mean Droplet Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Stability Index (%) (after 24h) |

| 10 | 180 ± 18 | 0.25 ± 0.04 | -36 ± 5 | 97 ± 2 |

| 20 | 150 ± 10 | 0.22 ± 0.02 | -38 ± 4 | 98 ± 2 |

| 30 | 210 ± 20 | 0.35 ± 0.05 | -33 ± 4 | 94 ± 4 |

| 40 | 350 ± 30 | 0.48 ± 0.06 | -28 ± 3 | 88 ± 6 |

Table 3: Impact of Aqueous Phase pH on Emulsion Stability

| pH of Aqueous Phase | Mean Droplet Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Stability Index (%) (after 24h) |

| 4.0 | 170 ± 15 | 0.24 ± 0.03 | -18 ± 3 | 90 ± 5 |

| 5.5 | 155 ± 12 | 0.23 ± 0.02 | -30 ± 4 | 96 ± 3 |

| 7.0 | 150 ± 10 | 0.22 ± 0.02 | -38 ± 4 | 98 ± 2 |

| 8.5 | 165 ± 14 | 0.26 ± 0.03 | -45 ± 5 | 97 ± 2 |

Experimental Protocols

The following protocols provide detailed methodologies for the preparation and characterization of oil-in-water emulsions stabilized with this compound.

Protocol 1: Preparation of Oil-in-Water Emulsion

This protocol describes the preparation of a stable O/W emulsion using a high-shear homogenizer.

Materials:

-

This compound

-

Oil Phase (e.g., medium-chain triglycerides, mineral oil)

-

Purified Water

-

pH adjusting agents (e.g., citric acid, sodium hydroxide)

-

Preservative (optional)

Equipment:

-

High-shear homogenizer (e.g., Ultra-Turrax)

-

Magnetic stirrer and stir bar

-

Beakers

-

Analytical balance

-

pH meter

Procedure:

-

Prepare the Aqueous Phase:

-

In a beaker, weigh the required amount of purified water.

-

If necessary, adjust the pH of the water to the desired value using a pH adjusting agent.

-

Add any water-soluble components, such as preservatives, and dissolve completely with gentle stirring.

-

-

Prepare the Oil Phase:

-

In a separate beaker, weigh the required amount of the oil phase.

-

Add the predetermined amount of this compound to the oil phase.

-

Gently heat the oil phase to 40-50°C while stirring to ensure complete dissolution of the emulsifier.

-

-

Form the Pre-emulsion:

-

While stirring the aqueous phase with a magnetic stirrer, slowly add the oil phase to the aqueous phase.

-

Continue stirring for 10-15 minutes to form a coarse pre-emulsion.

-

-

Homogenization:

-

Transfer the pre-emulsion to the vessel of a high-shear homogenizer.

-

Homogenize the mixture at a specified speed (e.g., 5,000-10,000 rpm) for a defined period (e.g., 5-10 minutes). The optimal speed and time will depend on the specific formulation and desired droplet size.

-

-

Cooling and Finalization:

-

Allow the emulsion to cool to room temperature while stirring gently.

-

Transfer the final emulsion to a suitable container for storage and further characterization.

-

Protocol 2: Characterization of Emulsion Properties

This protocol outlines the key methods for characterizing the physical properties and stability of the prepared emulsions.

1. Droplet Size and Polydispersity Index (PDI) Analysis:

-

Principle: Dynamic Light Scattering (DLS) is used to measure the size distribution of the emulsion droplets.

-

Procedure:

-

Dilute a small sample of the emulsion with purified water to an appropriate concentration to avoid multiple scattering effects.

-

Transfer the diluted sample to a cuvette.

-

Place the cuvette in the DLS instrument and perform the measurement at a constant temperature (e.g., 25°C).

-

Record the mean droplet size (Z-average) and the PDI. A lower PDI value indicates a more uniform droplet size distribution.

-

2. Zeta Potential Measurement:

-

Principle: Laser Doppler Velocimetry is used to measure the electrophoretic mobility of the droplets, which is then converted to the zeta potential. The magnitude of the zeta potential indicates the degree of electrostatic repulsion between adjacent, similarly charged particles in a dispersion.

-

Procedure:

-

Prepare a diluted sample of the emulsion as described for droplet size analysis.

-

Inject the sample into the specific folded capillary cell of the zeta potential analyzer.

-

Perform the measurement and record the zeta potential. For O/W emulsions, a zeta potential more negative than -30 mV or more positive than +30 mV is generally considered to indicate good stability.

-

3. Stability Assessment:

-

Principle: The physical stability of the emulsion is monitored over time by observing changes in its macroscopic appearance (e.g., creaming, sedimentation, phase separation) and by measuring changes in droplet size.

-

Procedure for Creaming Index:

-

Transfer a known volume of the emulsion into a graduated cylinder and seal it.

-

Store the cylinder at a constant temperature (e.g., 25°C or accelerated conditions like 40°C).

-

At regular time intervals (e.g., 1, 7, 14, and 30 days), measure the height of the cream layer (Hc) and the total height of the emulsion (Ht).

-

Calculate the Creaming Index (CI) using the formula: CI (%) = (Hc / Ht) x 100

-

A lower creaming index indicates better stability.

-

Mechanism of Stabilization by this compound

This compound stabilizes oil-in-water emulsions primarily through steric hindrance. The lipophilic oleate chain anchors the molecule in the oil droplet, while the hydrophilic pentaerythritol head, with its three hydroxyl groups, extends into the aqueous phase. This arrangement creates a hydrated layer around the oil droplets, forming a physical barrier that prevents them from coalescing.

Troubleshooting

Problem: Emulsion shows rapid creaming or phase separation.

-

Possible Causes:

-

Insufficient emulsifier concentration.

-

Inadequate homogenization (speed or time).

-

Unfavorable pH of the aqueous phase.

-

-

Solutions:

-

Increase the concentration of this compound (refer to Table 1).

-

Optimize homogenization parameters (increase speed and/or time).

-

Adjust the pH of the aqueous phase to be near neutral (refer to Table 3).

-

Problem: Emulsion has a very large droplet size and high PDI.

-

Possible Causes:

-

Inefficient homogenization.

-

High oil phase volume fraction.

-

-

Solutions:

-

Increase homogenization energy (higher speed, longer time).

-

Consider using a higher-pressure homogenization method.

-

Reduce the oil phase volume fraction if the application allows (refer to Table 2).

-

Conclusion

This compound is a versatile and effective emulsifier for creating stable oil-in-water emulsions. By carefully controlling formulation parameters such as emulsifier concentration, oil-to-water ratio, and pH, and by employing appropriate homogenization techniques, researchers can develop stable and well-characterized emulsion systems for a variety of applications in the pharmaceutical and related industries. The protocols and data presented in these application notes provide a solid foundation for the successful formulation and evaluation of these systems.

References

Application Notes and Protocols for the Transesterification of Pentaerythritol Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentaerythritol esters are a versatile class of synthetic esters with a wide range of applications, including their use as high-performance lubricants, plasticizers, and in the formulation of resins and coatings.[1][2][3] Their desirable properties, such as high thermal and oxidative stability, low volatility, and excellent lubricity, stem from the unique neopentyl structure of the pentaerythritol backbone. The transesterification of fatty acid methyl esters (FAMEs) with pentaerythritol is a common and efficient method for their synthesis.

This document provides detailed application notes and experimental protocols for the synthesis of pentaerythritol esters via transesterification. It includes a summary of various reaction conditions, comprehensive experimental procedures for synthesis and purification, and detailed protocols for the analysis of the final products by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Data Presentation: Transesterification of Pentaerythritol

The following tables summarize quantitative data from various studies on the synthesis of pentaerythritol esters, providing a comparative overview of different catalysts and reaction conditions.

Table 1: Transesterification of Pentaerythritol with Fatty Acid Methyl Esters (FAMEs) using Sodium Methoxide Catalyst

| Reactants | Molar Ratio (FAME:PE) | Catalyst Conc. (% w/w) | Temperature (°C) | Pressure | Stirring Rate (rpm) | Time (h) | Yield (%) | Reference |

| High Oleic Palm Oil Methyl Ester (POME) and PE | 4.5:1 | 1.25 | 160 | 10 mbar | 900 | 2 | 36 | [2][4][5] |

| Soybean Oil Methyl Ester and PE | 6:1 (Methanol:Oil) | 0.08 | 75-80 | Atmospheric | Not Specified | 1 | >98 | [6] |

Table 2: Esterification of Pentaerythritol with Carboxylic Acids using Various Catalysts

| Carboxylic Acid(s) | Molar Ratio (Acid:PE) | Catalyst | Catalyst Conc. (% w/w) | Temperature (°C) | Conditions | Time (h) | Yield (%) | Reference |

| Isomeric Monocarboxylic Acids (C4-C8) | 8:1 | Self-catalyzed (no external) | - | 100-110 | Toluene as solvent, continuous water removal | 12-40 | 95-96 | [3][7][8] |

| Oleic Acid | 4.9:1 | p-Toluenesulfonic acid (p-TSA) | 2 (based on alcohol) | 170 | Xylene as azeotropic agent, 550 rpm | >5 | High | [1] |

| Saturated Fatty Acids (C4-C10) | Not Specified | Tin-based catalyst | Not Specified | 130-195 | Stepwise temperature increase | 4-8 | >99.5 | [9] |

| Butyric Acid | >5:1 | Sulfuric Acid | ~1 (of total reactants) | 160-180 | -0.03 to -0.04 MPa vacuum | 5 | 99.5 | [10] |